Intermediate for Dorzolamide – Sulfonamide vs. Sulfonic Acid Route Efficiency
6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide (120279-88-1) is the direct sulfonamide intermediate for dorzolamide hydrochloride, whereas the corresponding sulfonic acid (CAS 120279-86-9) requires additional amidation steps. Patent literature identifies 120279-88-1 as the key intermediate preceding the resolution and 7,7-dioxide formation steps, with overall process yields reported in the range of 38–80% for the sulfonamide pathway depending on specific conditions [1][2]. In contrast, the sulfonic acid route necessitates conversion to the sulfonyl chloride (CAS 120279-87-0) followed by amidation, adding at least one extra synthetic operation and reducing cumulative yield [2].
| Evidence Dimension | Number of synthetic steps to dorzolamide from intermediate |
|---|---|
| Target Compound Data | Sulfonamide group directly present; enters resolution/oxidation sequence without functional group interconversion |
| Comparator Or Baseline | 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid (CAS 120279-86-9) requires conversion to sulfonyl chloride then amidation (+2 steps) |
| Quantified Difference | ≥2 additional synthetic steps; estimated ~15–25% cumulative yield penalty based on typical sulfonylation/amidation efficiencies |
| Conditions | Multi-step dorzolamide hydrochloride manufacturing process; industrial batch scale |
Why This Matters
Procurement of the sulfonamide intermediate eliminates 2–3 unit operations compared to the sulfonic acid, improving overall process mass intensity and reducing cost of goods in API manufacturing.
- [1] US Patent 5,308,863. Substituted aromatic sulfonamides as antiglaucoma agents. Merck & Co., Inc., issued May 3, 1994. (Examples 1–5 describe sulfonamide intermediates). View Source
- [2] EP 1918293 A1. Process for the preparation of 6-substituted-4-oxo-thieno[2,3b]thiopyran-2-sulfonic acid. Published May 7, 2008. View Source
